molecular formula C9H19NO2 B2549434 (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine CAS No. 2248221-20-5

(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine

Cat. No. B2549434
CAS RN: 2248221-20-5
M. Wt: 173.256
InChI Key: HQVWUZBHQUBFMA-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine, also known as DMDO-AP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of amines and has a molecular formula of C9H19NO2.

Mechanism Of Action

The exact mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is not fully understood. However, it is believed to function as a chiral auxiliary by facilitating the formation of chiral molecules with a specific three-dimensional structure. It has also been suggested that (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine may act as an inhibitor of certain enzymes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, which can be useful in the synthesis of chiral molecules. However, the synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is challenging, and more efficient methods for its production are needed. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine and its potential applications in medicine.

Future Directions

There are several future directions for research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine. One area of focus could be the development of more efficient methods for its synthesis. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine and its potential applications in medicine. Another direction for research could be the investigation of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine as a potential therapeutic agent for the treatment of inflammatory and tumor-related diseases.
Conclusion:
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its ability to act as a chiral auxiliary and its anti-inflammatory and anti-tumor properties make it a promising candidate for further research. However, more efficient methods for its synthesis are needed, and further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine can be synthesized using a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxolane with a primary amine. The resulting product is then subjected to a series of reactions that lead to the formation of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine. The synthesis of this compound is challenging, and researchers have been working on developing more efficient methods for its production.

Scientific Research Applications

(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has been found to have potential applications in the field of medicinal chemistry. It has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, which is the process of creating molecules with a specific three-dimensional structure. (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has also been investigated for its anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWUZBHQUBFMA-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1COCC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1COCC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.